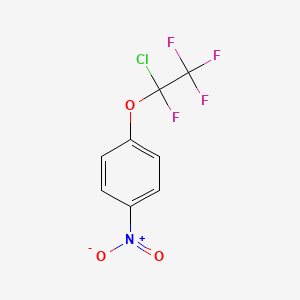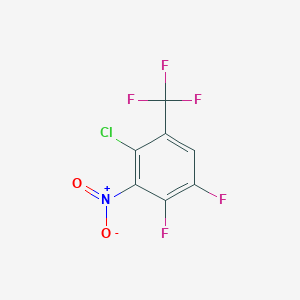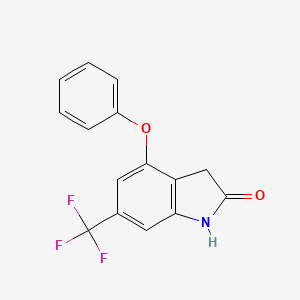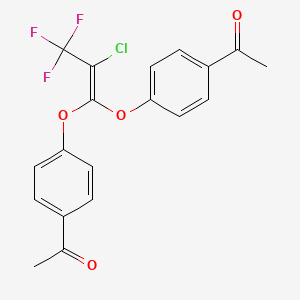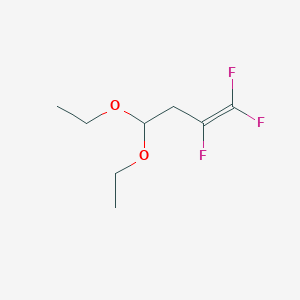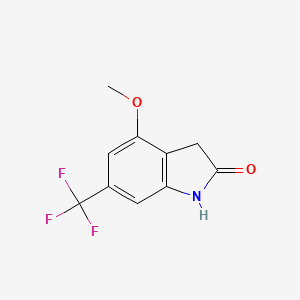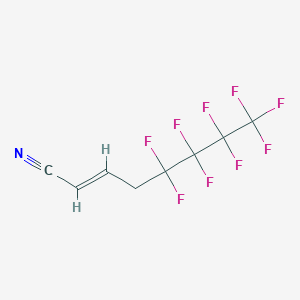
5,5,6,6,7,7, 8,8,8-Nonafluoro-2-octene-1-nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6,7,7, 8,8,8-Nonafluoro-2-octene-1-nitrile (NFON) is a fluorinated nitrile compound that has been studied for its potential applications in various fields such as organic synthesis, chemical catalysis, and drug delivery. NFON is a relatively new compound and has not been extensively researched yet, but the initial studies have shown promising results. NFON is a versatile compound with a wide range of potential applications, from pharmaceuticals to industrial chemicals.
Wissenschaftliche Forschungsanwendungen
5,5,6,6,7,7, 8,8,8-Nonafluoro-2-octene-1-nitrile has been studied for its potential applications in various scientific research fields. For example, this compound can be used as a catalyst in organic synthesis, as a reagent in chemical catalysis, and as a drug delivery system. This compound has also been studied for its potential use in the production of polymers, as a surfactant, and as a fuel additive.
Wirkmechanismus
The mechanism of action of 5,5,6,6,7,7, 8,8,8-Nonafluoro-2-octene-1-nitrile is not yet fully understood, but the initial studies suggest that this compound is able to interact with various substrates and form complexes. These complexes are then able to catalyze the desired reaction. This compound also has a high affinity for oxygen, which allows it to act as an oxidizing agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied yet, but the initial studies suggest that this compound is not toxic to humans. This compound has been shown to be non-mutagenic and non-carcinogenic in animal studies. Additionally, this compound has been shown to have no significant effect on the reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5,5,6,6,7,7, 8,8,8-Nonafluoro-2-octene-1-nitrile in lab experiments is its versatility. This compound can be used as a catalyst in organic synthesis, as a reagent in chemical catalysis, and as a drug delivery system. Additionally, this compound is non-toxic, non-mutagenic, and non-carcinogenic, making it a safe compound to use in laboratory experiments.
The main limitation of using this compound in lab experiments is its cost. This compound is a relatively new compound and is still relatively expensive to produce. Additionally, the reaction conditions for the synthesis of this compound are relatively harsh and require specialized equipment.
Zukünftige Richtungen
The potential applications of 5,5,6,6,7,7, 8,8,8-Nonafluoro-2-octene-1-nitrile are still being explored, and there are many possible future directions for research. Some of the possible future directions include studying the effects of this compound on other biochemical and physiological systems, exploring the potential of this compound as a fuel additive, and developing new methods for the synthesis of this compound. Additionally, further research could be done on the mechanism of action of this compound, as well as its potential applications in drug delivery and chemical catalysis.
Synthesemethoden
5,5,6,6,7,7, 8,8,8-Nonafluoro-2-octene-1-nitrile can be synthesized from 2-octene-1-nitrile and trifluoromethane sulfonic anhydride (TFSA) in the presence of a catalyst. The reaction is carried out in a sealed vessel, under anhydrous conditions, at a temperature of 90-100 °C. The reaction takes place in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl4) or aluminum trichloride (AlCl3). The reaction yields this compound in a yield of up to 90%.
Eigenschaften
IUPAC Name |
(E)-5,5,6,6,7,7,8,8,8-nonafluorooct-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F9N/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h1-2H,3H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZXYCTQVESHF-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC#N)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C#N)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






